molecular formula C21H17NO4 B2773575 3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid CAS No. 321945-58-8

3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid

Katalognummer: B2773575
CAS-Nummer: 321945-58-8
Molekulargewicht: 347.37
InChI-Schlüssel: LVWFLTFTSGBKPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrroloanthracenes. This compound exhibits unique structural features and chemical properties, making it a subject of interest in various fields of research and application.

Eigenschaften

IUPAC Name

3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-15(24)9-10-22-20(25)18-16-11-5-1-2-6-12(11)17(19(18)21(22)26)14-8-4-3-7-13(14)16/h1-8,16-19H,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWFLTFTSGBKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid typically involves a multi-step reaction sequence starting from readily available starting materials. The key steps include:

  • Formation of the anthracene core through cyclization reactions.

  • Introduction of the pyrrole moiety via condensation reactions.

  • Oxidation and functional group transformations to introduce the dioxo and propanoic acid functionalities.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, pressure, solvent choice, and catalysts is crucial to achieve high yields and purity. Commonly used methods include batch processing and continuous flow reactors, enabling efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid can undergo a variety of chemical reactions, including:

  • Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

  • Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions Used

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substituting reagents (e.g., alkyl halides). Reaction conditions may involve varying temperatures, solvents, and catalysts to achieve desired outcomes.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid finds applications in multiple research domains:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Utilized in material science for developing novel polymers, dyes, and other functional materials.

Wirkmechanismus

The compound exerts its effects through various mechanisms, depending on its application. In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the dioxo and pyrrole functionalities allows it to interact with multiple biological targets, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Anthracene derivatives: Share the anthracene core structure but differ in functional groups and side chains.

  • Pyrrole-containing compounds: Similar in having the pyrrole moiety but vary in overall molecular architecture.

  • Polycyclic aromatic hydrocarbons (PAHs): Have multiple fused aromatic rings, offering structural similarity.

Uniqueness

What sets 3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid apart is its specific combination of anthracene and pyrrole units, along with the unique dioxo functionalities

There you have it, a detailed dive into the fascinating world of 3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid! Intrigued by any specific section, or thinking of diving deeper into another compound?

Biologische Aktivität

3-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)propanoic acid is a complex organic compound characterized by its unique structural features, including multiple fused rings and functional groups. This article aims to explore its biological activity through various studies and findings.

The molecular formula of the compound is C24H23NO4C_{24}H_{23}NO_{4} with a molecular weight of 389.44 g/mol. It features a dioxo group and tetrahydro structures that contribute to its potential biological activities.

PropertyValue
Molecular FormulaC24H23NO4
Molecular Weight389.44 g/mol
CAS Number475100-30-2
InChI KeyWOHGJIWWPZOXPP-UHFFFAOYSA-N

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. The presence of the dioxo and tetrahydro groups suggests potential reactivity with various biomolecules, which could lead to alterations in metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related anthracene derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structural motifs can inhibit tumor cell proliferation. The interaction with DNA or RNA synthesis pathways is a common mechanism observed in these studies. For example, compounds featuring fused ring systems have been shown to exhibit cytotoxic effects on cancer cell lines.

Case Studies

  • Antimycobacterial Activity : A study evaluated the activity of similar anthracene derivatives against Mycobacterium tuberculosis. The synthesized compounds displayed minimum inhibitory concentrations (MIC) comparable to standard antituberculosis drugs like Isoniazid (INH). This suggests that the structural characteristics of these compounds may enhance their efficacy against resistant strains .
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on various cell lines revealed that certain derivatives did not exhibit significant toxicity at therapeutic concentrations. This is crucial for developing potential therapeutic agents that minimize side effects while maximizing efficacy.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on related compounds to understand how modifications in structure affect biological activity. The introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency while maintaining low cytotoxicity levels .

Computational Studies

Density Functional Theory (DFT) calculations have provided insights into the electronic properties of the compound. These studies indicate that the presence of localized negative potential regions near functional groups may influence binding interactions with biological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.